molecular formula C5H7N3O2 B13986451 1-(Methoxymethyl)-1H-1,2,3-triazole-5-carbaldehyde CAS No. 1196155-45-9

1-(Methoxymethyl)-1H-1,2,3-triazole-5-carbaldehyde

Cat. No.: B13986451
CAS No.: 1196155-45-9
M. Wt: 141.13 g/mol
InChI Key: NFQZRHBROBRYEW-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-1H-1,2,3-triazole-5-carbaldehyde is a heterocyclic organic compound featuring a triazole ring substituted with a methoxymethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-1H-1,2,3-triazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-1H-1,2,3-triazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

    Oxidation: 1-(Methoxymethyl)-1H-1,2,3-triazole-5-carboxylic acid.

    Reduction: 1-(Methoxymethyl)-1H-1,2,3-triazole-5-methanol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-1H-1,2,3-triazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 2-(Methoxymethyl)-1H-pyrrole-5-carbaldehyde
  • 4-(Methoxymethyl)-1H-pyrrole-5-carbaldehyde
  • 1-(Methoxymethyl)-1H-pyrrole-5-carboxylic acid

Comparison: 1-(Methoxymethyl)-1H-1,2,3-triazole-5-carbaldehyde is unique due to its triazole ring structure, which imparts distinct chemical and biological properties compared to similar pyrrole-based compounds. The presence of the triazole ring can enhance its stability and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

1196155-45-9

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

3-(methoxymethyl)triazole-4-carbaldehyde

InChI

InChI=1S/C5H7N3O2/c1-10-4-8-5(3-9)2-6-7-8/h2-3H,4H2,1H3

InChI Key

NFQZRHBROBRYEW-UHFFFAOYSA-N

Canonical SMILES

COCN1C(=CN=N1)C=O

Origin of Product

United States

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